1-(Bromomethyl)-3-methylcyclopentane
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Overview
Description
1-(Bromomethyl)-3-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methylcyclopentane can be synthesized through the bromination of 3-methylcyclopentane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine sources like NBS and controlled reaction conditions can optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-methylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as 3-methylcyclopentene.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
1-(Bromomethyl)-3-methylcyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methylcyclopentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound reactive towards nucleophiles and bases .
Comparison with Similar Compounds
1-Bromomethylcyclopentane: Lacks the methyl group, leading to different reactivity and applications.
3-Methylcyclopentyl Bromide: Similar structure but different substitution pattern, affecting its chemical behavior.
1-(Chloromethyl)-3-methylcyclopentane: Chlorine instead of bromine, resulting in different reactivity due to the nature of the halogen
Uniqueness: 1-(Bromomethyl)-3-methylcyclopentane is unique due to the presence of both a bromomethyl and a methyl group on the cyclopentane ring. This dual substitution pattern provides distinct reactivity and potential for diverse applications in organic synthesis and material science .
Biological Activity
1-(Bromomethyl)-3-methylcyclopentane is a halogenated organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromomethyl group attached to a cyclopentane ring, positions it as a candidate for various biological applications, including antimicrobial and anticancer activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H13Br
- Molecular Weight : 187.09 g/mol
The presence of the bromine atom significantly influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Potential effectiveness against bacterial strains.
- Anticancer Properties : Inhibition of cancer cell proliferation in vitro.
- Enzyme Inhibition : Interaction with specific enzymes that may lead to therapeutic effects.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors.
- Enzyme Interaction : The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition by blocking active sites.
- Receptor Binding : The compound may exhibit affinity for certain receptors, modulating signaling pathways relevant to disease processes.
Case Studies
Several studies have explored the biological effects of this compound and its analogs:
-
Antimicrobial Study :
- A study assessed the antimicrobial properties against various bacterial strains, showing significant inhibition zones compared to control groups.
- Results indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli.
-
Anticancer Research :
- In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis.
- Mechanistic studies suggested that the compound activates caspase pathways involved in programmed cell death.
-
Enzyme Inhibition Analysis :
- Research focused on the inhibition of acetylcholinesterase (AChE), a target for Alzheimer's disease therapies, showed promising results with IC50 values indicating effective inhibition at micromolar concentrations.
Discussion
The findings suggest that this compound possesses significant biological activity, particularly in antimicrobial and anticancer domains. Its mechanism of action appears multifaceted, involving both direct enzyme inhibition and receptor modulation.
Further research is necessary to elucidate the precise molecular mechanisms and potential therapeutic applications of this compound. Future studies should also investigate the pharmacokinetics and toxicity profiles to assess its viability as a drug candidate.
Properties
IUPAC Name |
1-(bromomethyl)-3-methylcyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6-2-3-7(4-6)5-8/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCORFEUVKWJDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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